4-Chloro-3-nitropyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its fused pyrazole and pyrazine ringsIts molecular formula is C6H3ClN4O2, and it has a molecular weight of 198.57 g/mol .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to target the epidermal growth factor receptor tyrosine kinase (egfr-tkis) domain, which plays a key role in the regulation of cell proliferation, apoptosis, and gene expression .
Mode of Action
It is known that similar compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can lead to changes in the function of these targets, potentially influencing cell proliferation, apoptosis, and gene expression .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation, apoptosis, and gene expression .
Pharmacokinetics
The molecular docking of similar compounds has shown that they have good physicochemical properties and biological characteristics .
Result of Action
Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazole with nitro-substituted pyrazine derivatives. One common method includes the nitration of 4-chloropyrazole followed by cyclization to form the desired compound . The reaction conditions often require the use of strong acids like sulfuric acid and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Amines, thiols, base or acid catalysts.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 4-amino-3-nitropyrazolo[1,5-a]pyrazine.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials with specific photophysical properties
Comparison with Similar Compounds
- 4-Chloro-3-nitropyrazolo[1,5-a]pyrimidine
- 4-Chloro-3-nitropyrazolo[1,5-a]quinazoline
- 4-Chloro-3-nitropyrazolo[1,5-a]triazine
Uniqueness: 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-chloro-3-nitropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRQFGOKAKDKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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